molecular formula C12H3Br7 B1597310 2,2',3,4,4',5,5'-Heptabromobiphenyl CAS No. 67733-52-2

2,2',3,4,4',5,5'-Heptabromobiphenyl

Cat. No.: B1597310
CAS No.: 67733-52-2
M. Wt: 706.5 g/mol
InChI Key: RPGHQOFAFNAVNA-UHFFFAOYSA-N
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Description

2,2’,3,4,4’,5,5’-Heptabromobiphenyl is a polybrominated biphenyl (PBB) with the molecular formula C12H3Br7. It is a synthetic organic compound characterized by the presence of seven bromine atoms attached to a biphenyl structure. This compound is known for its use as a flame retardant, often incorporated into consumer products such as electronics, textiles, and plastic foams to enhance their fire resistance .

Chemical Reactions Analysis

2,2’,3,4,4’,5,5’-Heptabromobiphenyl undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: These reactions can modify the biphenyl structure, potentially leading to the formation of different brominated biphenyl derivatives.

    Common Reagents and Conditions: Typical reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. .

Comparison with Similar Compounds

2,2’,3,4,4’,5,5’-Heptabromobiphenyl is part of the polybrominated biphenyl family, which includes compounds with varying numbers of bromine atoms. Similar compounds include:

These compounds share similar structural features but differ in the number and position of bromine atoms, which can influence their chemical properties and applications. The uniqueness of 2,2’,3,4,4’,5,5’-Heptabromobiphenyl lies in its specific bromination pattern, which contributes to its distinct flame-retardant properties and environmental persistence .

Properties

IUPAC Name

1,2,3,4-tetrabromo-5-(2,4,5-tribromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Br7/c13-6-3-8(15)7(14)1-4(6)5-2-9(16)11(18)12(19)10(5)17/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGHQOFAFNAVNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)Br)C2=CC(=C(C(=C2Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Br7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70218014
Record name 1,1'-Biphenyl, 2,2',3,4,4',5,5'-heptabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

706.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67733-52-2
Record name 2,2',3,4,4',5,5'-Heptabromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067733522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,2',3,4,4',5,5'-heptabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,4',5,5'-HEPTABROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8YQ2A981K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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